Cas no 955552-45-1 (3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide)

3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide
- STL584851
- EN300-1617901
- 955552-45-1
- AKOS020861642
- 3-amino-1-ethylpyrazole-4-carboxamide
- 1-Ethyl-3-imino-2,3-dihydro-1h-pyrazole-4-carboxamide
- CS-0298397
- 3-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
-
- Inchi: InChI=1S/C6H10N4O/c1-2-10-3-4(6(8)11)5(7)9-10/h3H,2H2,1H3,(H2,7,9)(H2,8,11)
- InChI Key: SNZOSICLOMXUDI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 154.08546096Da
- Monoisotopic Mass: 154.08546096Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.9Ų
- XLogP3: -0.4
3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369067-250mg |
1-Ethyl-3-imino-2,3-dihydro-1h-pyrazole-4-carboxamide |
955552-45-1 | 95% | 250mg |
¥36597.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369067-50mg |
1-Ethyl-3-imino-2,3-dihydro-1h-pyrazole-4-carboxamide |
955552-45-1 | 95% | 50mg |
¥30844.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369067-500mg |
1-Ethyl-3-imino-2,3-dihydro-1h-pyrazole-4-carboxamide |
955552-45-1 | 95% | 500mg |
¥41126.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369067-100mg |
1-Ethyl-3-imino-2,3-dihydro-1h-pyrazole-4-carboxamide |
955552-45-1 | 95% | 100mg |
¥32313.00 | 2024-04-24 |
3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide Related Literature
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Additional information on 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide
Introduction to 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide (CAS No. 955552-45-1)
3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide (CAS No. 955552-45-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as AEPCA, is a derivative of pyrazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms. The unique structure of AEPCA makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide consists of a pyrazole ring with an amino group at the 3-position, an ethyl group at the 1-position, and a carboxamide group at the 4-position. This arrangement provides the molecule with specific physicochemical properties that are crucial for its biological activities. The presence of the amino and carboxamide groups allows for hydrogen bonding interactions, which can enhance the compound's binding affinity to various biological targets.
Recent studies have highlighted the potential of 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide in several therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that AEPCA can effectively inhibit the activity of certain kinases, which are key regulators in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making AEPCA a promising candidate for cancer therapy.
In addition to its enzymatic inhibition properties, 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can cause significant tissue damage and discomfort. Studies have demonstrated that AEPCA can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress, thereby alleviating inflammation and promoting tissue repair.
The pharmacokinetic properties of 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide have also been studied extensively. AEPCA exhibits good oral bioavailability and favorable metabolic stability, which are essential for its use as a therapeutic agent. These properties make it suitable for both preclinical and clinical studies, facilitating its transition from bench to bedside.
In preclinical studies, 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide has shown promising results in various animal models of disease. For example, in mouse models of cancer, AEPCA was found to significantly reduce tumor growth and improve overall survival rates. Similarly, in models of inflammatory diseases, AEPCA demonstrated potent anti-inflammatory effects without causing significant side effects.
The safety profile of 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that AEPCA is well-tolerated at therapeutic doses, with no major adverse effects observed in animal models. These findings support its potential for further clinical development.
Clinical trials are currently underway to evaluate the efficacy and safety of 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide in human subjects. Early-phase trials have shown promising results, with patients reporting improved symptoms and tolerability. Ongoing studies aim to further elucidate the therapeutic potential of AEPCA in various disease conditions.
In conclusion, 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide (CAS No. 955552-45-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it a valuable candidate for the development of novel therapeutic agents. As research continues to advance, it is anticipated that AEPCA will play a significant role in improving patient outcomes in various disease conditions.
955552-45-1 (3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid amide) Related Products
- 868-54-2(2-Amino-1,1,3-propenetricarbonitrile)
- 142948-07-0(8-Benzyloxy-2’-deoxyadenosine)
- 1437447-96-5(3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide)
- 2172001-80-6(3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid)
- 225642-33-1(5-fluoro-3,3-dimethylindoline)
- 1251675-24-7(6-(2-methylpropyl)-3-(morpholine-4-carbonyl)-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidine-5,7-dione)
- 1805363-15-8(4-Bromo-2-(bromomethyl)-5-(difluoromethyl)pyridine-3-acetonitrile)
- 53606-33-0(Benzaldehyde, 2-(ethylthio)-)
- 946277-37-8(N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide)
- 1706450-85-2(N-(2-Amino-benzothiazol-6-yl)-2-(4-chloro-3-methyl-phenoxy)-acetamide)




